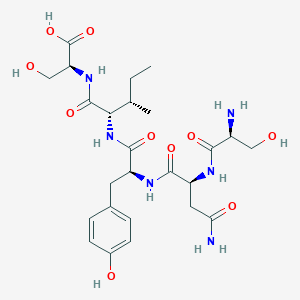
H-Ser-Asn-Tyr-Ile-Ser-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ser-Asn-Tyr-Ile-Ser-OH is a peptide consisting of the amino acids serine, asparagine, tyrosine, isoleucine, and serine Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Asn-Tyr-Ile-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Peptides like H-Ser-Asn-Tyr-Ile-Ser-OH can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes or chemical reagents to introduce mutations.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
科学的研究の応用
Peptides like H-Ser-Asn-Tyr-Ile-Ser-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as models for studying protein structure and function.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
作用機序
The mechanism of action of peptides like H-Ser-Asn-Tyr-Ile-Ser-OH involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as enzyme inhibition or activation, receptor binding, and signal transduction.
類似化合物との比較
Similar Compounds
H-Ser-Asn-Tyr-Ile-Ser-NH2: A similar peptide with an amide group at the C-terminus.
H-Ser-Asn-Tyr-Ile-Ser-Ser-OH: An extended version with an additional serine residue.
H-Ser-Asn-Tyr-Ile-Ser-Gly-OH: A variant with glycine replacing the second serine.
Uniqueness
The uniqueness of H-Ser-Asn-Tyr-Ile-Ser-OH lies in its specific sequence, which determines its biological activity and potential applications. The presence of tyrosine, for example, allows for specific oxidative modifications, while the overall sequence can influence its binding affinity to target molecules.
特性
CAS番号 |
251325-00-5 |
|---|---|
分子式 |
C25H38N6O10 |
分子量 |
582.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H38N6O10/c1-3-12(2)20(24(39)30-18(11-33)25(40)41)31-23(38)16(8-13-4-6-14(34)7-5-13)29-22(37)17(9-19(27)35)28-21(36)15(26)10-32/h4-7,12,15-18,20,32-34H,3,8-11,26H2,1-2H3,(H2,27,35)(H,28,36)(H,29,37)(H,30,39)(H,31,38)(H,40,41)/t12-,15-,16-,17-,18-,20-/m0/s1 |
InChIキー |
YMOFEEDVNACCBW-XZLUIIIWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


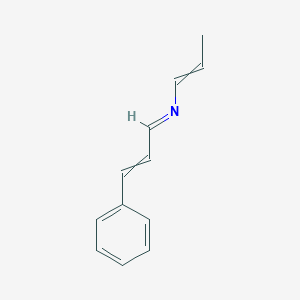
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)
![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)

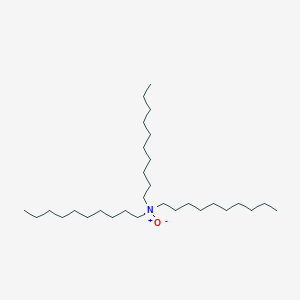
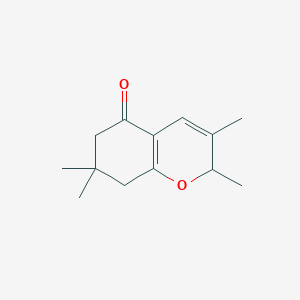

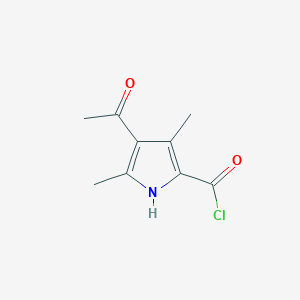
![6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-](/img/structure/B14253059.png)
![2-Hydroxy-6-[6-(trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B14253061.png)

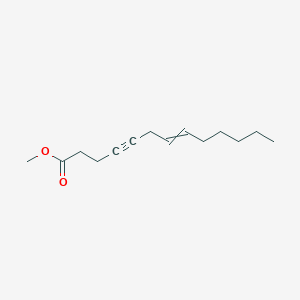
![N-Hexadecyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14253074.png)
